molecular formula C5H13NO B1266407 1-Aminopentan-2-ol CAS No. 5343-35-1

1-Aminopentan-2-ol

Cat. No.: B1266407
CAS No.: 5343-35-1
M. Wt: 103.16 g/mol
InChI Key: ZRUPXAZUXDFLTG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopentan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amino alcohol.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydrogenation of 2-pentenenitrile, followed by hydrolysis. This method involves the use of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The resulting intermediate is then hydrolyzed to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.

Major Products Formed:

    Oxidation: 2-Pentanone or 2-pentanal.

    Reduction: 1-Aminopentane.

    Substitution: 1-Chloropentan-2-ol or 1-bromopentan-2-ol.

Scientific Research Applications

1-Aminopentan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and chiral auxiliaries.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

    Industry: this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-aminopentan-2-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    1-Aminopentane: A primary amine with similar reactivity but lacking the hydroxyl group.

    2-Aminopentan-1-ol: An isomer with the amino group at a different position, leading to different reactivity and properties.

    5-Amino-1-pentanol: Another isomer with the amino group at the terminal position, used in different applications.

Uniqueness: 1-Aminopentan-2-ol is unique due to its bifunctional nature, which allows it to participate in a wide range of chemical reactions. The presence of both an amino group and a hydroxyl group makes it a versatile building block in organic synthesis and a valuable intermediate in the production of various chemicals and pharmaceuticals.

Properties

IUPAC Name

1-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUPXAZUXDFLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275931, DTXSID501316108
Record name 1-aminopentan-2-ol
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Record name 1-Amino-2-pentanol
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-35-1, 189769-47-9
Record name 1-Amino-2-pentanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanol, 1-amino-
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Record name 1-Amino-2-pentanol
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Record name 1-aminopentan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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